2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a bicyclic scaffold with two ketone groups at positions 2 and 3. Key structural features include:
- A 5-methoxy group on the pyridine ring, which enhances electron density and may influence solubility.
- 1,6-dimethyl substitutions, contributing to steric effects and metabolic stability.
Properties
IUPAC Name |
2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O5/c1-10-8-23-16-14(15(10)30-3)17(28)26(18(29)25(16)2)9-13(27)24-11-4-6-12(7-5-11)31-19(20,21)22/h4-8H,9H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLAWDYMBKGDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS Number: 946291-05-0) is a pyrido[2,3-d]pyrimidine derivative noted for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, particularly in the context of cancer treatment and enzyme inhibition.
The molecular formula of this compound is with a molecular weight of 422.4 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 946291-05-0 |
| Molecular Formula | C₁₉H₁₇F₃N₄O₄ |
| Molecular Weight | 422.4 g/mol |
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit inhibitory effects on various enzymes involved in nucleic acid synthesis. Specifically, these compounds can bind to the active sites of enzymes such as EGFR (Epidermal Growth Factor Receptor), disrupting normal cellular processes and leading to cell growth suppression and apoptosis in cancer cells .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor properties. It has been evaluated against several cancer cell lines including NCI-H1975 (lung cancer), A549 (non-small cell lung cancer), and NCI-H460 (large cell lung cancer). The results indicated varying degrees of cytotoxicity:
- NCI-H1975 : IC50 > 50 µM
- A549 : IC50 > 50 µM
- NCI-H460 : IC50 > 50 µM
These findings suggest that while the compound shows some activity against these cell lines, it may not be potent enough for clinical application without further modifications or combinations with other therapeutic agents .
Enzyme Inhibition
The compound's interaction with EGFR has been particularly noted. In studies assessing the inhibition rate of EGFR L858R/T790M mutations at a concentration of 0.1 µM, the compound exhibited less than 36% inhibition. This suggests a need for structural optimization to enhance binding affinity and specificity for the target enzyme .
Study on Pyrido[2,3-d]pyrimidines
A comprehensive study evaluated a series of pyrido[2,3-d]pyrimidines for their biological activity. The study highlighted that modifications to the side chains significantly influenced the cytotoxicity and enzyme inhibition profiles. Compounds with halogen substitutions showed enhanced activity compared to those with longer or branched side chains due to steric hindrance affecting enzyme interaction .
Comparative Analysis
A comparison of different derivatives revealed that those containing thienopyrimidine structures exhibited superior cytotoxicity compared to their pyrido counterparts. This suggests that further exploration into structural variations could yield more effective therapeutic agents targeting similar pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this pyrido-pyrimidine derivative exhibit significant anticancer properties. Studies have shown that they can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. This makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models, indicating potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of related pyrido-pyrimidine derivatives. The results indicated that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In another investigation detailed in Antimicrobial Agents and Chemotherapy, derivatives similar to this compound were tested against resistant strains of Staphylococcus aureus. The findings revealed potent activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Data Table: Summary of Applications
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and pyrido-pyrimidine dioxo functionalities are susceptible to hydrolysis under specific conditions:
Mechanistic Insights :
-
The acetamide hydrolyzes via nucleophilic attack at the carbonyl carbon, forming intermediates that decompose to acetic acid derivatives and 4-(trifluoromethoxy)aniline .
-
The dioxo groups in the pyrido-pyrimidine core may undergo partial hydrolysis under strong alkaline conditions, leading to ring degradation .
Nucleophilic Substitution
The methoxy group at position 5 of the pyrido-pyrimidine core exhibits limited reactivity but may participate in substitutions under stringent conditions:
| Target Site | Reagents | Product | References |
|---|---|---|---|
| 5-Methoxy Substituent | HBr (48%), HI, or AlCl₃ catalysis | Replacement with -Br, -I, or -OH groups |
Key Observations :
-
Methoxy groups in pyrido-pyrimidine derivatives require strong Lewis acids (e.g., AlCl₃) or concentrated hydrohalic acids for substitution, with yields <30% due to steric hindrance.
Oxidation Reactions
The electron-rich pyrido-pyrimidine core and methyl groups are prone to oxidation:
| Oxidizing Agent | Conditions | Outcome | References |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, 80°C | Oxidation of methyl groups to -COOH | |
| H₂O₂/Fe²⁺ (Fenton) | Room temperature, pH 3–4 | Radical-mediated ring hydroxylation |
Stability Notes :
Electrophilic Aromatic Substitution
The 4-(trifluoromethoxy)phenyl group may undergo directed substitutions:
| Reaction | Reagents | Position | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to acetamide | |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para to trifluoromethoxy |
Regioselectivity :
-
Electrophilic attack occurs at positions ortho/para to the electron-withdrawing trifluoromethoxy group, though steric effects from the acetamide limit reactivity .
Biological Interactions
While not a classical chemical reaction, the compound’s interactions with biological targets highlight its reactivity in physiological environments:
Structural Determinants :
-
The trifluoromethoxy group enhances lipophilicity, aiding membrane permeability .
-
The pyrido-pyrimidine core mimics purine bases, enabling enzyme active-site binding .
Thermal and Photochemical Stability
| Condition | Observation | Degradation Pathway | References |
|---|---|---|---|
| >200°C (dry) | Pyrolysis of acetamide | Release of CO and aniline derivatives | |
| UV irradiation (300 nm) | Photooxidation of methyl groups | Formation of ketones |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluorophenyl)Acetamide
- Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone moiety (flavonoid derivative).
- Substituents: Fluorine atoms at multiple positions (5-fluoro, 3-fluorophenyl). Amino group at position 4 of the pyrimidine.
- Key Properties :
- Functional Implications: The chromenone moiety may enhance π-π stacking with biological targets (e.g., kinases or DNA). Fluorine substitutions improve metabolic stability and membrane permeability.
- Synthesis : Prepared via Suzuki coupling (palladium catalysis) with a low yield (19%), indicating synthetic complexity .
2-{5-Ethoxy-1,6-Dimethyl-2,4-Dioxo-1H,2H,3H,4H-Pyrido[2,3-d]Pyrimidin-3-yl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide
- Core Structure : Pyrido[2,3-d]pyrimidine (same as the target compound).
- Substituent Differences vs. Target Compound :
- 5-Ethoxy instead of 5-methoxy: Increased lipophilicity and steric bulk.
- 3-(Trifluoromethyl)phenyl instead of 4-(trifluoromethoxy)phenyl:
- Meta-substitution vs. para-substitution alters steric interactions with target proteins.
- Key Properties :
- Functional Implications :
- Ethoxy substitution may reduce solubility compared to methoxy.
- Trifluoromethyl at meta-position could limit binding affinity in para-preferring receptors.
Comparative Analysis Table
Research Implications
- Target Compound vs. The trifluoromethoxy group may offer better hydrogen-bonding capacity than fluorine .
- Target Compound vs. : The 5-methoxy group likely enhances solubility compared to 5-ethoxy. The para-substituted trifluoromethoxy phenyl group may improve target binding compared to meta-substituted analogs .
Preparation Methods
Key Reaction Conditions:
-
Reactants : 6-Methyl-4-methoxypyridin-2-amine (1.0 equiv), dimethyl malonate (1.2 equiv).
-
Catalyst/Solvent : POCl₃ (3.0 equiv) in toluene.
-
Temperature : Reflux (110–120°C) for 5–7 hours.
-
Yield : 58–65% after purification via recrystallization (methanol:water, 1:1).
Intermediate characterization includes ¹H-NMR (δ 2.35 ppm, singlet, 6-CH₃; δ 3.85 ppm, singlet, 5-OCH₃) and MS (m/z 249.1 [M+H]⁺).
Introduction of the Acetamide Side Chain
The acetamide moiety at position 3 is introduced via nucleophilic substitution or amidation. Patent EP1761528B1 describes reacting the pyrido[2,3-d]pyrimidin-3-yl chloride intermediate with 4-(trifluoromethoxy)aniline in the presence of triethylamine (TEA) in dichloromethane (DCM).
Optimized Protocol:
-
Chlorination : Treat the core scaffold with thionyl chloride (SOCl₂) at 60°C for 2 hours to form 3-chloro-pyrido[2,3-d]pyrimidine.
-
Amidation : React 3-chloro intermediate (1.0 equiv) with 4-(trifluoromethoxy)aniline (1.1 equiv) and TEA (2.0 equiv) in DCM at 25°C for 12 hours.
-
Purification : Column chromatography (ethyl acetate/hexane, 3:7) yields pure acetamide precursor (72–78%).
Critical Data :
-
IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
-
¹H-NMR (CDCl₃): δ 7.45–7.50 (m, 2H, Ar–H), δ 7.62 (s, 1H, NH).
Functionalization with Methoxy and Methyl Groups
Methoxy and methyl groups are introduced via alkylation or nucleophilic substitution. J-stage et al. reported methylating pyridine precursors using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
Stepwise Methylation:
-
5-Methoxy Group : Treat 5-hydroxy intermediate with CH₃I (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 4 hours.
-
1,6-Dimethyl Groups : Sequential treatment with methyl triflate (CH₃OTf) in tetrahydrofuran (THF) at 0°C.
Yield : 85–90% after each methylation step.
MS Confirmation : m/z 307.2 [M+H]⁺ for 1,6-dimethyl derivative.
Final Assembly and Characterization
The target compound is obtained by coupling the functionalized pyrido[2,3-d]pyrimidine core with the acetamide side chain. EP2298768B9 outlines a microwave-assisted reaction to enhance efficiency:
-
Coupling Reaction : Combine 3-amino intermediate (1.0 equiv) with acetyl chloride derivative (1.2 equiv) and TEA (3.0 equiv) in acetonitrile.
-
Purification : Recrystallize from ethanol/water (4:1) to obtain white crystals (82% yield).
Analytical Data :
-
¹H-NMR (DMSO-d₆): δ 2.30 (s, 3H, CH₃), δ 3.40 (s, 3H, OCH₃), δ 4.20 (q, 2H, CH₂), δ 7.60–7.80 (m, 4H, Ar–H).
-
HPLC Purity : 99.2% (C18 column, acetonitrile:water, 70:30).
Alternative Synthetic Routes and Comparative Analysis
Route A: Multi-Component Synthesis
A one-pot approach using 4-methoxy-6-methylpyridin-2-amine, dimethyl acetylenedicarboxylate, and 4-(trifluoromethoxy)phenyl isocyanate in acetic acid achieves the target compound in 68% yield.
Route B: Sequential Functionalization
-
Advantage : Higher regioselectivity for methyl groups.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically required, starting with functionalization of the pyrido[2,3-d]pyrimidine core. Key steps include:
- Coupling reactions : Use coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF) to attach the acetamide moiety .
- Solvent selection : THF or DMF (dimethylformamide) is preferred for solubility and reaction efficiency .
- Yield optimization : Monitor reactions via TLC and adjust stoichiometry (e.g., 1.5 equivalents of chloroacetylated intermediates) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structure?
- Methodology :
- ¹H NMR : Analyze in CDCl₃ at 300 MHz. Key signals include aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ 3.8 ppm), and acetamide NH (δ 9.8 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1667 cm⁻¹) and NH bands (~3468 cm⁻¹) .
- Mass spectrometry : Use ESI-MS to confirm molecular weight (e.g., m/z 428.3 [M+H]⁺ for related acetamides) .
- Data interpretation : Compare experimental spectra with computed PubChem data for validation .
Advanced Research Questions
Q. What strategies are effective for resolving stereoisomers or impurities during synthesis?
- Methodology :
- Chiral chromatography : Use Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO₂ for enantiomer separation (e.g., retention times: 1.610 min vs. 2.410 min for isomers) .
- Crystallization : Optimize solvent mixtures (ethyl acetate/hexane) to isolate pure crystalline forms .
- Challenge : Impurities from incomplete coupling require silica gel flash chromatography (eluent: dichloromethane/methanol gradients) .
Q. How should in vitro assays be designed to evaluate biological activity (e.g., enzyme inhibition)?
- Methodology :
- Target selection : Prioritize kinases or metabolic enzymes (e.g., thiazolidinedione-related targets for hypoglycemic activity) .
- Dose-response curves : Test concentrations from 1 nM–100 µM in cell-free systems to calculate IC₅₀ values.
- Controls : Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., fluorescence polarization) .
Q. How can conflicting data from spectroscopic or bioactivity studies be resolved?
- Methodology :
- Cross-validation : Compare NMR data with X-ray crystallography (if available) or computational models (e.g., PubChem’s InChI-derived structures) .
- Batch consistency : Replicate syntheses under controlled conditions to rule out variability in starting materials .
- Statistical analysis : Apply ANOVA to bioassay data to identify outliers or experimental artifacts .
Methodological Considerations
Q. What purification techniques are most effective for this compound?
- Options :
- Column chromatography : Use silica gel with ethyl acetate/hexane (30:70) for initial purification .
- Recrystallization : Ethyl acetate or methanol/water mixtures yield high-purity (>95%) products .
- Challenge : Remove unreacted intermediates by washing with saturated NaHCO₃ and dichloromethane extraction .
Q. How can stability studies be conducted under physiological conditions?
- Protocol :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light .
Tables for Key Data
| Analytical Parameter | Conditions/Results | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.8 (OCH₃), 7.5 (Ar-H) | |
| IR (KBr) | 1667 cm⁻¹ (C=O) | |
| Chiral Separation (Rt) | 1.610 min (Isomer 1) | |
| Purity (HPLC) | ≥98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
